6-bromo-5-nitro-1H-indole-2,3-dione
Overview
Description
6-Bromo-5-nitro-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and nitro groups attached to the indole ring, which imparts unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
6-Bromo-5-nitro-1H-indole-2,3-dione, also known as 6-bromo-5-nitroisatin, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-bromo-5-nitroisatin may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are found in many important synthetic drug molecules and have broad-spectrum biological activities . This suggests that 6-bromo-5-nitroisatin may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Indole derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. This suggests that 6-bromo-5-nitroisatin may have similar antiviral effects.
Biochemical Analysis
Biochemical Properties
6-bromo-5-nitro-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit colon cancer cell proliferation and induce apoptosis, thereby preventing early-stage tumor formation . The compound’s interaction with enzymes involved in cell proliferation and apoptosis highlights its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of colon cancer cells and induce apoptosis . This suggests that this compound can significantly impact cell signaling pathways related to cell growth and death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to induce apoptosis in colon cancer cells is likely due to its interaction with proteins involved in the apoptotic pathway . This interaction results in the activation of caspases, which are crucial for the execution of apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its effects on cellular function have been observed over extended periods . Long-term studies have indicated that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent effect on tumor growth inhibition . At higher doses, it has been observed to induce toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism . These studies have revealed that this compound can modulate metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues and cells determine its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell influences its interaction with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-nitro-1H-indole-2,3-dione typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of indole-2,3-dione followed by nitration. The reaction conditions often involve the use of bromine or brominating agents and nitric acid or nitrating mixtures under controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-bromo-5-amino-1H-indole-2,3-dione.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of 6-bromo-5-amino-1H-indole-2,3-dione.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-5-nitro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Comparison with Similar Compounds
6-Bromoindole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-Nitroindole:
6-Bromo-1H-indole-2,3-dione: Similar structure but without the nitro group, affecting its reactivity and biological activity.
Uniqueness: 6-Bromo-5-nitro-1H-indole-2,3-dione is unique due to the presence of both bromine and nitro groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-5-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQRWHLIXOADMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648126 | |
Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-68-5 | |
Record name | 6-Bromo-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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